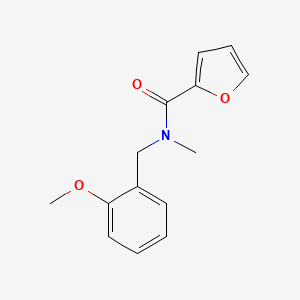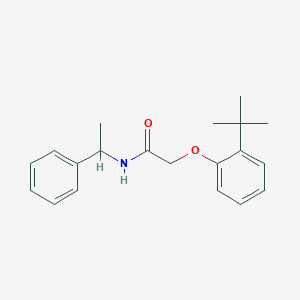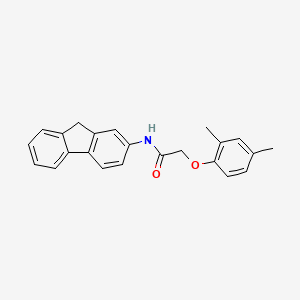
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a bromophenyl group and a phenyl group attached to the thiadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiadiazole ring.
Another method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Scientific Research Applications
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-(4-chlorophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific reactivity and properties to the compound, making it suitable for certain applications that other derivatives may not be able to achieve.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-15(12-7-9-13(16)10-8-12)18-17-14(19-15)11-5-3-2-4-6-11/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKUYGTKQWIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![1-(6-methylpyridin-2-yl)-4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5138825.png)
![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B5138852.png)
![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)

![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)
![N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)

